(+)-N-Methylephedrine

Catalog No.
S535205
CAS No.
42151-56-4
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-N-Methylephedrine

CAS Number

42151-56-4

Product Name

(+)-N-Methylephedrine

IUPAC Name

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1

InChI Key

FMCGSUUBYTWNDP-MWLCHTKSSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)C

Solubility

Soluble in DMSO

Synonyms

Methylephedrine, (+)-; (+)-N-Methylephedrine; L-(+)-Erythro-N-methylephedrine; D-N-Methylephedrine; Methylephedrine, D-;

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C

Description

The exact mass of the compound (+)-N-Methylephedrine is 179.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Resolving Agent

(+)-N-Methylephedrine acts as a resolving agent in separating enantiomers of chiral mixtures. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light. Separating them is crucial in various fields like drug development, where one enantiomer might possess the desired medicinal effect while the other could be inactive or even harmful. (+)-N-Methylephedrine can form diastereomeric salts with racemic mixtures (a 50:50 mix of enantiomers) that differ in solubility. This difference allows scientists to isolate the desired enantiomer through fractional crystallization techniques [].

(+)-N-Methylephedrine, also known as N-Methyl-(–)-ephedrine, is a sympathomimetic amine derived from ephedrine. It is characterized by its chemical structure, which includes a methyl group attached to the nitrogen atom of the ephedrine backbone. This compound is primarily utilized in various over-the-counter medications for its bronchodilator and nasal decongestant properties. It acts on both alpha and beta adrenergic receptors, making it effective in alleviating symptoms associated with respiratory conditions and nasal congestion .

  • Silyl Ketene Acetals Reaction: When reacted with imines in the presence of titanium(IV) chloride, it yields β-amino esters .
  • Enantiodivergent Catalysis: The compound has been used as a chiral ligand in catalyzing the addition of dimethylzinc to benzaldehyde, showcasing its utility in asymmetric synthesis .
  • Metabolism: In biological systems, (+)-N-Methylephedrine is metabolized into ephedrine and norephedrine, with significant excretion occurring through urine .

(+)-N-Methylephedrine exhibits various biological activities:

  • Sympathomimetic Effects: It mimics the action of norepinephrine, leading to increased heart rate and bronchodilation.
  • Bronchodilator: The compound is effective in treating asthma and other respiratory issues due to its ability to relax bronchial muscles.
  • Nasal Decongestant: It alleviates nasal congestion by constricting blood vessels in the nasal passages.

The pharmacodynamics of (+)-N-Methylephedrine involve stimulation of both alpha and beta adrenergic receptors, contributing to its therapeutic effects .

Several methods exist for synthesizing (+)-N-Methylephedrine:

  • Isolation from Natural Sources: Initially discovered from Ephedra species, this method involves extracting the compound from plant sources.
  • Chemical Synthesis: Laboratory synthesis typically involves methylation of ephedrine or related compounds using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Chiral Resolution Techniques: Methods like chiral chromatography can be utilized to separate enantiomers of methylephedrine for specific applications .

(+)-N-Methylephedrine has various applications across different fields:

  • Pharmaceuticals: Predominantly used in cough and cold medications for its decongestant properties.
  • Research: Employed as a resolving agent in organic chemistry and as a precursor for synthesizing chiral electrolytes and catalysts .
  • Agriculture: Investigated for potential use in plant growth regulation due to its hormonal activities.

Research on interaction studies involving (+)-N-Methylephedrine has revealed:

  • Drug Interactions: It may interact with other sympathomimetic agents, leading to enhanced cardiovascular effects.
  • Receptor Binding Studies: Investigations have shown that it occupies dopamine transporters, indicating potential implications for neuropharmacology .

Several compounds are structurally and functionally similar to (+)-N-Methylephedrine. Here are some notable examples:

CompoundStructure SimilarityKey Properties
EphedrineParent compoundBronchodilator; sympathomimetic
PseudoephedrineStereoisomerNasal decongestant; less potent
DimethylamphetamineDimethylated variantCentral nervous system stimulant
N-EthylephedrineEthyl substitutionSimilar sympathomimetic effects
CinnamedrineCinnamyl substitutionAntitussive properties

Each of these compounds shares structural similarities but exhibits unique pharmacological profiles and applications. (+)-N-Methylephedrine stands out due to its specific balance between efficacy as a decongestant and its sympathomimetic actions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

87.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VP306Z33KI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an antitussive and decongestant.

Mechanism of Action

The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder.

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

Methylephedrine is rapidly absorbed following oral administration. Peak plasma concentrations of ephedrine (from which methylephedrine is derived) occur 2-3h after administration. Due to the fact that methylephedrine is a derivative of ephedrine, peak plasma concentrations are likely similar.
The primary compound excreted in urine is unchanged methylephedrine (33-40% of dose), followed by the metabolite _methylephedrine-N-oxide_ (15% of dose), and approximately 8% of the dose excreted as ephedrine after 24 hours. About 70% of the dose is excreted in the urine as metabolites over 72 hours. Alkaline urine reduces elimination to 20-35% of the dose.
Ephedrine: 2.5-3.0 L/kg. Methylephedrine is a derivative of ephedrine and quickly distributed throughout the body.

Metabolism Metabolites

Methylephedrine is metabolized to give ephedrine and norephedrine.

Wikipedia

N-Methylephedrine

Biological Half Life

3-6 hours (Ephedrine).

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2024-02-18
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